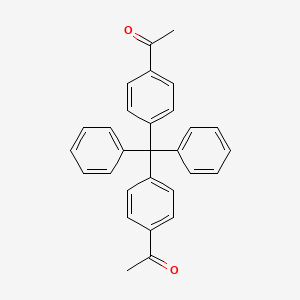![molecular formula C15H27BrO4 B12577841 12-[(2-Bromopropanoyl)oxy]dodecanoic acid CAS No. 633323-40-7](/img/structure/B12577841.png)
12-[(2-Bromopropanoyl)oxy]dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(2-Bromopropanoyl)oxy]dodecanoic acid is a synthetic organic compound with the molecular formula C15H27BrO4 It is a derivative of dodecanoic acid, where a bromopropanoyl group is esterified to the hydroxyl group of dodecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(2-Bromopropanoyl)oxy]dodecanoic acid typically involves the esterification of dodecanoic acid with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Dodecanoic acid+2-Bromopropanoyl chloride→12-[(2-Bromopropanoyl)oxy]dodecanoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve similar esterification reactions on a larger scale, with considerations for efficient separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
12-[(2-Bromopropanoyl)oxy]dodecanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and 2-bromopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: 12-Hydroxydodecanoic acid.
Hydrolysis: Dodecanoic acid and 2-bromopropanoic acid.
Scientific Research Applications
12-[(2-Bromopropanoyl)oxy]dodecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying the effects of brominated fatty acids on biological systems.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Possible applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-[(2-Bromopropanoyl)oxy]dodecanoic acid is not well-documented. as a brominated fatty acid derivative, it may interact with biological membranes, enzymes, or receptors, potentially disrupting normal cellular functions. The bromine atom can participate in electrophilic interactions, while the ester group can undergo hydrolysis, releasing active components.
Comparison with Similar Compounds
Similar Compounds
Dodecanoic Acid: A saturated fatty acid with antimicrobial properties.
12-Bromododecanoic Acid: Similar structure but lacks the esterified bromopropanoyl group.
2-Bromopropanoic Acid: A simple brominated carboxylic acid.
Uniqueness
12-[(2-Bromopropanoyl)oxy]dodecanoic acid is unique due to its combined structural features of a long-chain fatty acid and a brominated ester. This combination may confer distinct chemical reactivity and biological activity compared to its individual components.
Properties
CAS No. |
633323-40-7 |
|---|---|
Molecular Formula |
C15H27BrO4 |
Molecular Weight |
351.28 g/mol |
IUPAC Name |
12-(2-bromopropanoyloxy)dodecanoic acid |
InChI |
InChI=1S/C15H27BrO4/c1-13(16)15(19)20-12-10-8-6-4-2-3-5-7-9-11-14(17)18/h13H,2-12H2,1H3,(H,17,18) |
InChI Key |
PYLJZDSNLOLGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCCCCCCCCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![N-{2-Oxo-2-[(pyridin-4-yl)amino]ethyl}benzamide](/img/structure/B12577812.png)
![[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol](/img/structure/B12577816.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
